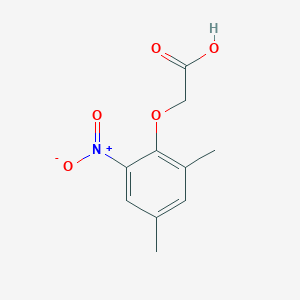![molecular formula C17H16F3NO2 B5865582 2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5865582.png)
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is likely to be of interest due to its structural components which include an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide moiety. These features suggest potential applications in pharmaceuticals, agrochemicals, and materials science due to the unique properties imparted by the trifluoromethyl group and the acetamide linkage.
Synthesis Analysis
The synthesis of related compounds, such as chloroacetanilide herbicides and various acetamides, often involves reductive dehalogenation or direct fluorination techniques. For instance, compounds like acetochlor are synthesized using palladium-catalyzed reactions (Latli & Casida, 1995). Similarly, silylated derivatives of N-(2-hydroxyphenyl)acetamide are prepared through reactions with chlorotrimethylsilane (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking analysis. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide shows intermolecular hydrogen bonds and intramolecular interactions, indicating the significance of molecular geometry in determining the compound's physical and chemical properties (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving acetamides often include nucleophilic substitution and reductive amination. The presence of the trifluoromethyl group can influence the reactivity and stability of the compound, making it a candidate for various chemical transformations.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. For example, the synthesis and characterization of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide provide insights into its crystalline form, highlighting the influence of substituents on the compound's physical characteristics (Ping, 2007).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of fluorinated polyimides , suggesting potential interactions with related biochemical targets.
Mode of Action
Related compounds have been involved in nucleophilic substitution reactions
Biochemical Pathways
Related compounds have been used in the synthesis of fluorinated polyimides , which suggests potential involvement in related biochemical pathways.
Result of Action
Related compounds have been used in the synthesis of fluorinated polyimides , suggesting potential effects on related molecular and cellular structures.
Action Environment
Related compounds have shown stability under various conditions , suggesting potential environmental resilience.
Propriétés
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-13-9-7-12(8-10-13)11-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREJZUBOVKQIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

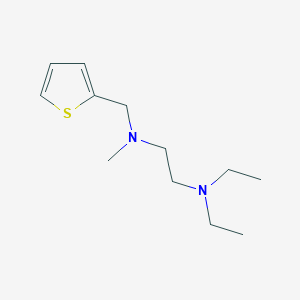
![N-(2-fluorophenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzamide](/img/structure/B5865508.png)
![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
![3-[8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5865527.png)
![7,7-dimethyl-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B5865533.png)
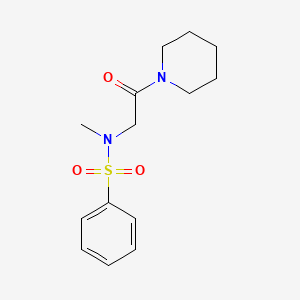

![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
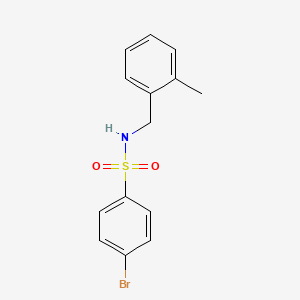
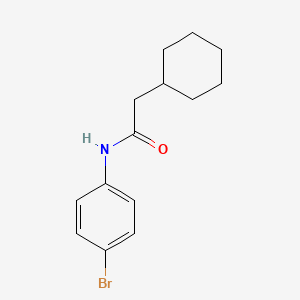
![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethanol](/img/structure/B5865569.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5865577.png)
![6-bromo-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5865586.png)
